molecular formula C7H8FN B13421288 4-Fluoro-3,5-dimethylpyridine CAS No. 37669-66-2

4-Fluoro-3,5-dimethylpyridine

Katalognummer: B13421288
CAS-Nummer: 37669-66-2
Molekulargewicht: 125.14 g/mol
InChI-Schlüssel: IOADDBKYJGMVFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3,5-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN This compound is part of a broader class of fluoropyridines, which are known for their unique chemical properties due to the presence of a fluorine atom in the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3,5-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) under appropriate conditions . This reaction proceeds via the displacement of the chlorine atom by the fluorine atom, resulting in the formation of the desired fluorinated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) or other fluorinating agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3,5-dimethylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-3,5-dimethylpyridine depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The electron-withdrawing nature of fluorine can stabilize certain intermediates and transition states, affecting the overall reaction pathway. Additionally, the compound’s ability to form hydrogen bonds and interact with biological targets can play a role in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    3,5-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms at the 3 and 5 positions.

    4-Chloro-3,5-dimethylpyridine: A precursor used in the synthesis of 4-Fluoro-3,5-dimethylpyridine.

    3,5-Dimethylpyridine: A non-fluorinated analogue.

Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated and difluorinated analogues. The specific positioning of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .

Eigenschaften

CAS-Nummer

37669-66-2

Molekularformel

C7H8FN

Molekulargewicht

125.14 g/mol

IUPAC-Name

4-fluoro-3,5-dimethylpyridine

InChI

InChI=1S/C7H8FN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3

InChI-Schlüssel

IOADDBKYJGMVFR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CC(=C1F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.